(R)-Piperidine-3-sulfonamide
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Overview
Description
®-Piperidine-3-sulfonamide is a chiral sulfonamide derivative of piperidine. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential applications. The presence of both a piperidine ring and a sulfonamide group in its structure allows it to participate in a variety of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Piperidine-3-sulfonamide typically involves the reaction of ®-piperidine with a sulfonyl chloride. One common method includes the use of ®-piperidine and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of ®-Piperidine-3-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Piperidine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
®-Piperidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-Piperidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-Piperidine-3-sulfonamide: The enantiomer of ®-Piperidine-3-sulfonamide, with similar chemical properties but different biological activity.
Piperidine-4-sulfonamide: A structural isomer with the sulfonamide group at a different position on the piperidine ring.
N-Methylpiperidine-3-sulfonamide: A derivative with a methyl group on the nitrogen atom of the piperidine ring.
Uniqueness
®-Piperidine-3-sulfonamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This chirality can influence its binding affinity and specificity for molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C5H12N2O2S |
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Molecular Weight |
164.23 g/mol |
IUPAC Name |
(3R)-piperidine-3-sulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m1/s1 |
InChI Key |
RYMQXPUHFWFSSQ-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)S(=O)(=O)N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)N |
Origin of Product |
United States |
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